

Solubility Profile of rac-Practolol-d3: A Technical Overview

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Compound of Interest				
Compound Name:	rac Practolol-d3			
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This technical guide provides an in-depth analysis of the solubility characteristics of rac-Practolol-d3. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Practolol, and the structurally similar beta-blocker, Atenolol, to provide a comprehensive overview for research and development purposes.

Data Presentation: Solubility of Practolol and Related Compounds

The following table summarizes the available quantitative solubility data for Practolol and the related beta-blocker Atenolol in various solvents. This information serves as a valuable reference for formulation development and experimental design.

Compound	Solvent	Solubility	Source
Practolol	Water	0.490 g/L	PubChem
Atenolol	Ethanol	~5 mg/mL	Product Information
Atenolol	DMSO	~15 mg/mL	Product Information
Atenolol	Dimethylformamide	~20 mg/mL	Product Information
Atenolol	PBS (pH 7.2)	~1 mg/mL	Product Information



Experimental Protocols: Solubility Determination via the Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol ensures that a state of equilibrium is reached between the dissolved and undissolved solute, providing a reliable measure of solubility.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for an extended period to ensure that the solvent is fully saturated with the solute. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the supernatant is determined.

Materials

- rac-Practolol-d3 (or surrogate compound)
- Selected solvents (e.g., Water, Ethanol, DMSO, Methanol)
- Vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure

- Preparation: Add an excess amount of rac-Practolol-d3 to a series of vials, ensuring there is undissolved solid present.
- Solvent Addition: Add a precise volume of the desired solvent to each vial.



- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the vials at a high speed.
- Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
- Quantification: Analyze the concentration of rac-Practolol-d3 in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
- Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or g/L).

Mandatory Visualization Experimental Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.





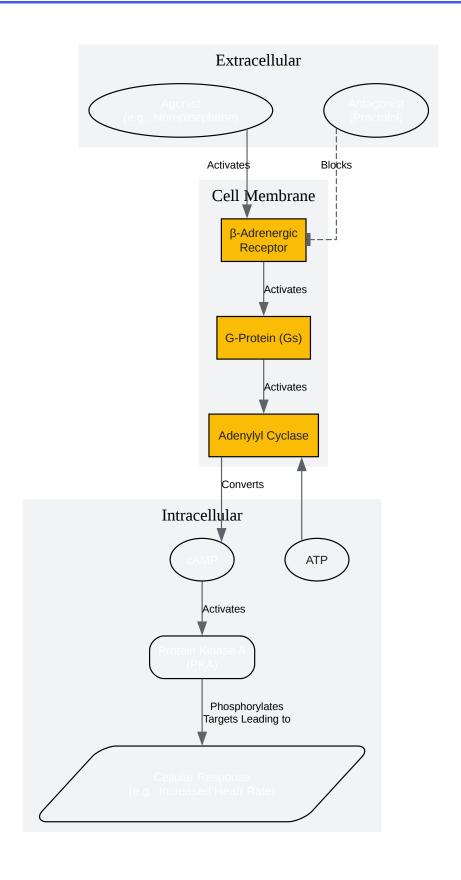
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Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathway: Mechanism of Action of Beta-Adrenergic Antagonists

Practolol acts as a selective β 1-adrenergic receptor antagonist. The following diagram depicts the general signaling pathway that is inhibited by such antagonists.





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Caption: Inhibition of the beta-adrenergic signaling pathway by an antagonist.



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